molecular formula C22H23N3O3 B4525640 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Cat. No.: B4525640
M. Wt: 377.4 g/mol
InChI Key: CJKJMJLTKWEMHW-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a piperazine ring linked via a carbonyl group. Indole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and neuropharmacological effects . The 1-methyl group on the indole ring may improve metabolic stability, while the 3-methoxybenzoyl substituent could influence receptor binding through hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-19-9-4-3-6-16(19)15-20(23)22(27)25-12-10-24(11-13-25)21(26)17-7-5-8-18(14-17)28-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKJMJLTKWEMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using 3-methoxybenzoyl chloride and a suitable base.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of the methoxybenzoyl group may enhance the interaction with serotonin receptors, potentially leading to improved mood regulation and anxiety reduction. Studies have shown that similar compounds can modulate neurotransmitter levels, suggesting that this compound could be evaluated for antidepressant properties .

Anticancer Properties

Indole derivatives are known for their anticancer activities. The specific structure of this compound allows for potential interactions with cancer cell signaling pathways. Preliminary studies have demonstrated that indole-based compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines . Further investigation into this compound could reveal its efficacy against specific cancers.

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of compounds containing indole and piperazine structures. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The unique combination in this compound may provide synergistic effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Biological Mechanisms

Understanding the biological mechanisms through which this compound operates is crucial for its application:

  • Receptor Binding : The piperazine component may facilitate binding to various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Signal Transduction Pathways : The methoxybenzoyl group may enhance the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive-like behavior in animal models using similar piperazine derivatives .
Study 2Anticancer ActivityIndole derivatives showed inhibition of tumor growth in breast cancer cell lines; potential for further exploration with this compound .
Study 3NeuroprotectionCompounds with similar structures exhibited protective effects against oxidative stress in neuronal cells, suggesting a pathway for therapeutic use .

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Pharmacological Implications
2-[4-(3-Methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole Indole + piperazine - 1-Methylindole
- 3-Methoxybenzoyl on piperazine
Enhanced metabolic stability (1-methyl); potential serotonin receptor modulation (methoxy group)
3-(4-Methylpiperazin-1-yl)-indole () Indole + piperazine - 4-Methylpiperazine Anticancer and antiviral activity; reduced lipophilicity due to methyl group
2-[4-(Phenylcarbonyl)piperazine-1-carbonyl]-1-methyl-1H-indole () Indole + piperazine - Phenylcarbonyl on piperazine Broad-spectrum activity; lacks methoxy’s electron-donating effects
4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one () Indole + piperazinone - Benzylindole
- Piperazinone ring
Antiviral potential; altered ring conformation impacts target selectivity
N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide () Indole + piperazine - 4-Methoxyphenyl on piperazine
- Oxopropyl linker
Neuropharmacological effects; linker flexibility may influence bioavailability

Physicochemical Properties

  • Solubility : The carbonyl linker and methoxy group enhance water solubility relative to benzyl-substituted analogs () .

Biological Activity

The compound 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole represents a class of indole derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is C22H20N2O5C_{22}H_{20}N_{2}O_{5} with a molecular weight of 392.4 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antitumor and anticonvulsant effects.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and cervical carcinoma (HeLa) cells.

Table 1: Anticancer Activity of Related Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT-1512.5
Compound BHeLa10.0
Compound CA54915.0

In a study involving various indole derivatives, it was found that modifications on the benzoyl and piperazine groups significantly influenced their anticancer activity, suggesting a strong SAR correlation.

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been documented in several studies. The presence of the methoxy group in the benzoyl moiety appears to enhance the anticonvulsant properties of related compounds.

Case Study:
A series of piperazine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. The study found that compounds with similar structural features to 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole provided significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of specific functional groups in the indole and piperazine structures plays a crucial role in modulating biological activity. For example:

  • Methoxy Substitution: Enhances lipophilicity and may improve blood-brain barrier penetration.
  • Benzoyl Group Variation: Alters binding affinity to target proteins, influencing anticancer efficacy.

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Methoxy groupIncreased potency against cancer cells
Piperazine substituentsEnhanced anticonvulsant activity

Q & A

Basic: What are the key synthetic strategies for preparing 2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole?

The synthesis involves multi-step reactions:

  • Piperazine functionalization : The 3-methoxybenzoyl group is introduced via nucleophilic acyl substitution using 3-methoxybenzoyl chloride and piperazine in dichloromethane (DCM) with a base like DIEA .
  • Indole coupling : The activated piperazine-carbonyl intermediate is coupled to 1-methylindole using carbodiimide reagents (e.g., EDCI/HOBt) in DMF at 60–80°C .
  • Optimization : Reaction yields (16–36% for analogous compounds) depend on solvent polarity, stoichiometry, and temperature control .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals, such as the piperazine carbonyl (δ ~165–170 ppm) and the 1-methylindole group (δ ~3.8–4.0 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%), while ESI-HRMS validates the molecular ion ([M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry and packing motifs if single crystals are obtained via methanol/EtOAc recrystallization .

Advanced: How can researchers optimize low yields in the piperazine-indole coupling step?

  • Activation agents : Use HOBt/EDCI to reduce steric hindrance at the indole’s N1-methyl position .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency compared to ethereal solvents .
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation, enabling rapid adjustments to reaction time/temperature .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Receptor binding : Radioligand displacement assays (e.g., 5-HT2A or dopamine D2 receptors) with [³H]ketanserin as a tracer .
  • Antitumor activity : MTT assays across cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations over 48–72 hours, using doxorubicin as a positive control .
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, comparing IC50 values to structural analogs .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 3-methoxy group with halogens (e.g., 4-fluoro) to enhance receptor binding affinity .
  • Scaffold hopping : Replace indole with azaindole to modulate π-stacking interactions, as seen in serotonin receptor ligands .
  • Docking simulations : AutoDock Vina or Glide models predict binding poses against targets like 5-HT2A (PDB 6WGT), correlating substituent bulk with pocket complementarity .

Advanced: How can metabolic stability and degradation pathways be evaluated?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, analyzing metabolites via LC-QTOF. Major pathways include O-demethylation (m/z +16) and piperazine N-oxidation .
  • CYP inhibition screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interaction risks .

Basic: What storage conditions ensure compound stability?

  • Store as a crystalline solid at -20°C under nitrogen.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC when protected from light .
  • Aqueous solubility is low (<0.1 mg/mL in PBS); prepare stock solutions in DMSO for biological assays .

Advanced: What strategies resolve synthetic impurities in final products?

  • Chromatography : Gradient silica gel chromatography (5–40% EtOAc/hexanes) removes unreacted starting materials .
  • Recrystallization : Sequential recrystallization from methanol/EtOAc (1:1) improves purity to >99% .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing byproduct formation .

Basic: How is computational modeling applied to predict biological targets?

  • Pharmacophore modeling : MOE or Schrödinger suites identify electron-rich aromatic regions critical for π-stacking with receptor residues .
  • DFT calculations : Gaussian 16 optimizes geometries to assess electrostatic potential maps, guiding substituent design .

Advanced: What methods identify and characterize polymorphs?

  • Solvent-mediated screening : Test 12 solvents (e.g., ethanol, acetone) to isolate Form I (needles) and Form II (plates) .
  • Thermal analysis : DSC confirms polymorph stability (e.g., Form I stable up to 180°C) .
  • Powder XRD : Differentiates crystal forms; Form I shows superior dissolution in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Reactant of Route 2
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2-[4-(3-methoxybenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

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